Propidium monoazide

Viability PCR Microbial diagnostics Food safety testing

For viability PCR (vPCR) workflows, Propidium monoazide (PMA) is the essential reagent for selectively suppressing dead-cell DNA amplification-a critical limitation in microbial enumeration where false-positive signals from non-viable cells can invalidate quantitative conclusions. - Membrane-impermeable design: penetrates only compromised membranes (dead cells), leaving live-cell DNA intact for accurate enumeration. - Validated food safety utility: 51.10 μg/mL achieves selective dead-cell DNA removal at viable/nonviable ratios up to 1:1,000 (R²=0.98 vs. culture methods). - Superior to EMA: no measurable toxicity to live Vibrio cells at working concentrations, preventing false-positive live-cell signal reduction. - Global supply; standard international B2B shipping with no special permits required.

Molecular Formula C27H32N6+2
Molecular Weight 440.6 g/mol
Cat. No. B1226885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropidium monoazide
Synonymspropidium monoazide
Molecular FormulaC27H32N6+2
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N
InChIInChI=1S/C27H31N6/c1-4-33(3,5-2)17-9-16-32-26-18-21(28)12-14-24(26)23-15-13-22(30-31-29)19-25(23)27(32)20-10-7-6-8-11-20/h6-8,10-15,18-19,28H,4-5,9,16-17H2,1-3H3/q+1/p+1
InChIKeyDXHWIAMGTKXUEA-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propidium Monoazide (PMA) for Viability PCR: A Selective DNA Crosslinking Reagent for Live/Dead Microbial Discrimination


Propidium monoazide (PMA) is a photoreactive DNA-intercalating dye of the phenanthridinium class, structurally derived from propidium iodide via the addition of an azide functional group [1]. This azide moiety enables light-induced covalent crosslinking to double-stranded DNA upon exposure to visible light, rendering the modified DNA insoluble and unamplifiable by PCR [1]. The core differentiator of PMA lies in its membrane-impermeable design: the dye selectively penetrates only cells with compromised membrane integrity (dead or dying cells) while being excluded by live cells with intact membranes . This property establishes PMA as the foundational reagent for viability PCR (vPCR), a technique that suppresses false-positive signals from dead-cell DNA in quantitative PCR-based microbial enumeration .

Why Propidium Monoazide (PMA) Cannot Be Interchanged with Ethidium Monoazide (EMA) or Propidium Iodide (PI) in Viability PCR


The viability PCR (vPCR) reagent market includes multiple DNA-intercalating dyes with surface-level mechanistic similarities, yet direct substitution of propidium monoazide (PMA) with ethidium monoazide (EMA) or propidium iodide (PI) introduces quantifiable performance penalties that compromise experimental validity. EMA, despite its structural resemblance to PMA, exhibits concentration-dependent toxicity toward live bacterial cells—particularly in Vibrio spp. and Campylobacter spp.—leading to false-positive live-cell signal reduction [1]. Propidium iodide (PI) lacks the photoactivatable azide group entirely, rendering it incapable of covalent DNA crosslinking and thus unsuitable for downstream PCR suppression [2]. Furthermore, the optimized PMA derivative PMAxx demonstrates dead-cell signal suppression that is measurably superior to both classic PMA and EMA, with ΔCq values reaching approximately 12 cycles under optimal conditions [3]. These performance gaps are not interchangeable; selection of the incorrect reagent can lead to systematic overestimation or underestimation of viable microbial counts, invalidating quantitative conclusions in food safety, clinical diagnostics, and environmental monitoring workflows.

Quantitative Evidence for Selecting Propidium Monoazide (PMA) and PMAxx Over Comparators: Head-to-Head Performance Data


PMA vs. EMA: Superior Selectivity for Dead Bacterial Cells Across Diverse Species

PMA demonstrates significantly higher membrane impermeability in live cells compared to EMA, preventing false-positive signal reduction from viable bacteria. The 2006 foundational study by Nocker et al. established that EMA penetrates live cells of certain bacterial species, causing substantial loss of amplifiable DNA from the live fraction, whereas PMA's higher positive charge confers superior exclusion from intact membranes [1]. This class-level difference translates to quantitative discrimination: in mixed live/dead Campylobacter samples, PMA at 51.10 μg/mL removed DNA selectively from nonviable cells at viable/nonviable ratios up to 1:1,000, matching EMA's performance (10 μg/mL) while avoiding EMA's live-cell toxicity liability [2].

Viability PCR Microbial diagnostics Food safety testing

PMAxx vs. Classic PMA and EMA: Enhanced Dead-Cell Signal Suppression with Up to 12-Cycle ΔCq Separation

PMAxx, the optimized propidium monoazide derivative, demonstrates superior dead-cell signal suppression compared to both classic PMA and EMA. In a 2026 comparative study across four representative pathogens (S. aureus, E. coli, HCoV-OC43, EV-A71) using real-time and digital PCR, PMAxx consistently outperformed EMA and PtCl₄ [1]. Under optimal treatment conditions—100 μM PMAxx for S. aureus, 25 μM PMAxx with 0.01% sodium deoxycholate for E. coli, and 200 μM PMAxx for both HCoV-OC43 and EV-A71—PMAxx produced clear live-dead discrimination with the highest ΔCq values reaching approximately 12 cycles in the most responsive organism-condition combinations [1]. Furthermore, PMAxx completely suppressed amplification from heat-inactivated S. aureus (10⁶ CFU/100 μL) and EV-A71 (10² PFU/100 μL) while preserving signals from viable organisms [1]. In contrast, classic PMA does not completely eliminate PCR products from dead-cell DNA, potentially yielding false-positive results .

Viability PCR Pathogen detection Digital PCR

PMA vs. EMA: Reduced Toxicity to Live Bacterial Cells in Vibrio Species

EMA exhibits measurable toxicity to live Vibrio cells at concentrations required for effective viability PCR, whereas PMA shows negligible impact on live-cell viability. A 2021 study by Copin et al. evaluated the impact of EMA and PMA across a range of concentrations on the viability of several Vibrio species [1]. The results demonstrated that EMA significantly reduced the viability of live Vibrio cells, confounding the accurate enumeration of viable populations, whereas PMA at equivalent working concentrations did not induce detectable toxicity [1]. This differential toxicity stems from EMA's ability to penetrate intact cell membranes of certain Gram-negative bacteria, a property not shared by the more highly charged PMA molecule.

Microbial viability Seafood safety VBNC detection

PMA Requires Optimized Amplicon Length for Maximal Live/Dead Discrimination: Amplicon Length Trade-Off Quantified

The ability of PMA to discriminate between live and dead cells is amplicon-length dependent, a variable that must be optimized for accurate viability PCR. A 2021 study by Van Holm et al. systematically evaluated PMA-treated live and killed cells of nine bacterial species using incrementally increasing amplicon lengths (68-906 bp) [1]. The study found that increasing amplicon length up to approximately 200 bp resulted in increasing quantification cycle (Cq) differences between live and killed cells while maintaining good qPCR efficiency [1]. Longer amplicon lengths (up to ~400 bp) further increased Cq difference but at the cost of reduced qPCR efficiency [1]. Above 400 bp, no valuable increase in Cq difference was observed [1]. This quantitative relationship guides assay designers to select amplicon lengths in the 200-400 bp range for optimal live/dead discrimination without compromising amplification efficiency.

qPCR optimization Viability PCR Assay design

Propidium Monoazide (PMA) and PMAxx: Recommended Application Scenarios for Viability PCR Workflows


Quantification of Viable Foodborne Pathogens (Campylobacter, Salmonella, Listeria) in Complex Food Matrices

PMA-based viability qPCR (vPCR) is ideally suited for enumerating viable Campylobacter spp. in poultry products, as validated by Fittipaldi et al. (2014), where PMA at 51.10 μg/mL achieved selective dead-cell DNA removal at viable/nonviable ratios up to 1:1,000 with R² = 0.98 correlation to culture methods [1]. For high-fat matrices where classic PMA may leave residual dead-cell signal, PMAxx at optimized concentrations (e.g., 25 μM with 0.01% sodium deoxycholate for E. coli in milk) provides superior suppression, as demonstrated by Hongsibsam et al. (2026) [2]. This scenario directly leverages PMA's membrane-impermeability advantage over EMA and PMAxx's enhanced dead-cell suppression over classic PMA.

Detection of Viable but Non-Culturable (VBNC) Vibrio Species in Seafood and Environmental Water Samples

PMA is the preferred viability dye for Vibrio spp. viability PCR because, unlike EMA, it does not exhibit measurable toxicity to live Vibrio cells at working concentrations [3]. This ensures that VBNC cells, which are metabolically active but unculturable, are correctly identified as viable without the live-cell signal loss caused by EMA. The PMA-based vPCR protocol enables accurate assessment of pathogenic Vibrio populations in oysters, fish fillets, and aquaculture water, supporting food safety surveillance and outbreak investigation.

Viral Viability Discrimination for SARS-CoV-2 Surrogates and Enterovirus in Clinical and Environmental Surveillance

PMAxx demonstrates validated efficacy for viral viability discrimination, as shown by Hongsibsam et al. (2026) where 200 μM PMAxx completely suppressed amplification from heat-inactivated EV-A71 (10² PFU/100 μL) and effectively discriminated viable vs. nonviable HCoV-OC43 in nasopharyngeal transport medium [2]. This application extends PMAxx-based vPCR beyond bacterial targets to clinically relevant viruses, enabling more accurate assessment of infectious viral load in patient samples and environmental monitoring of fomite transmission.

Optimized Viability PCR Assay Design with Amplicon Lengths Between 200-400 bp

For laboratories developing new viability qPCR assays using PMA or PMAxx, amplicon length must be strategically selected within the 200-400 bp range to maximize live/dead discrimination (ΔCq) without compromising qPCR efficiency [4]. This quantitative guideline, established by Van Holm et al. (2021) across nine bacterial species, provides a validated design parameter that improves assay robustness and reproducibility. Procurement of PMA or PMAxx should be accompanied by optimization of amplicon length per this evidence base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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